molecular formula C11H11NO3 B3280708 (S)-2-Amino-3-(benzofuran-3-yl)propanoic acid CAS No. 72120-70-8

(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid

Cat. No.: B3280708
CAS No.: 72120-70-8
M. Wt: 205.21 g/mol
InChI Key: IIQKYWMOMQWBER-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(benzofuran-3-yl)propanoic acid” is a compound that contains a benzofuran moiety . Benzofuran is a heterocyclic compound that is the main component of many biologically active natural and synthetic heterocycles . These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .


Synthesis Analysis

Benzofuran compounds can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . Another method involves the reactions of calcium carbide with salicylaldehyde p -tosylhydrazones or 2-hydroxyacetophenone p -tosylhydrazones to provide methyl-substituted benzofuran rings in good yields in the presence of cuprous chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of benzofuran compounds can be modulated by introducing selected donor and acceptor substituents . This modulation can influence the optical properties of benzofuran, making it useful in biological imaging .


Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For instance, furans containing a b-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties .


Physical and Chemical Properties Analysis

Benzofuran compounds have unique physicochemical properties that make them versatile in many applications . They are widely present in natural products and synthetic compounds with a wide range of biological and pharmacological applications .

Future Directions

Benzofuran and its derivatives are emerging as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Many of the described benzofurans are promising candidates for development as anticancer agents . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Properties

IUPAC Name

(2S)-2-amino-3-(1-benzofuran-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQKYWMOMQWBER-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CO2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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